REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:37][C:38]1([CH3:44])[O:43][CH2:42][CH2:41][NH:40][CH2:39]1.[Cl-].[NH4+]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:40]1[CH2:41][CH2:42][O:43][C:38]([CH3:44])([CH3:37])[CH2:39]1)=[O:6] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1C
|
Name
|
|
Quantity
|
913 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
364 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CNCCO1)C
|
Name
|
1,1′-dimethyl triethylamine
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining residue was purified by flash chromatography (40-100% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)N1CC(OCC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |